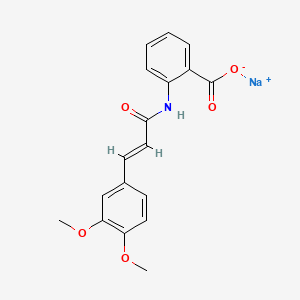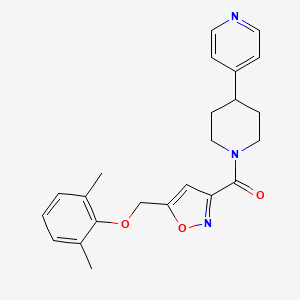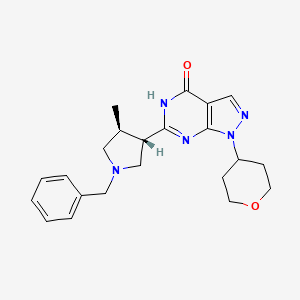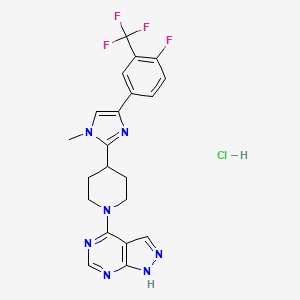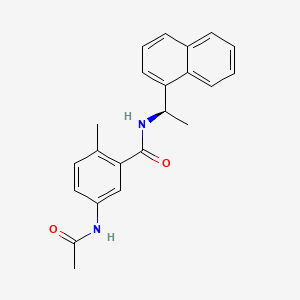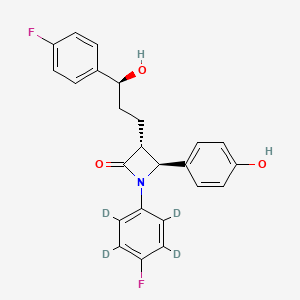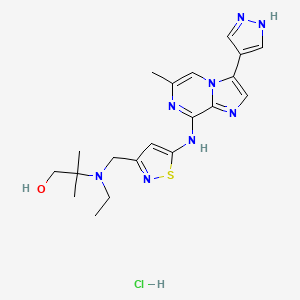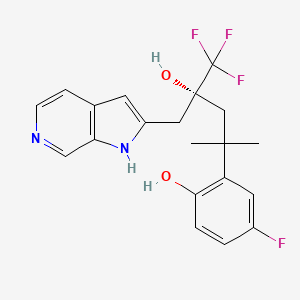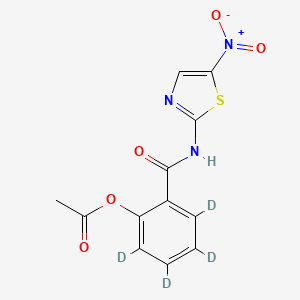
(S)-(-)-Propranolol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
More active enantiomer of the β-adrenoceptor antagonist propranolol.
Scientific Research Applications
Treatment of Infantile Hemangiomas
(S)-(-)-Propranolol hydrochloride has been proven effective in treating infantile hemangiomas (IHs). Research demonstrates that this medication can halt the growth of IHs, resulting in significant reductions in volume, color, and elevation of these benign tumors. Notably, a study found that propranolol hydrochloride, administered orally at 2 mg/kg per day, effectively reduced the size and appearance of IHs in infants and children up to 5 years old, without significant adverse effects like hypoglycemia, hypotension, or bradycardia. The study underlines the efficacy and safety of (S)-(-)-Propranolol hydrochloride in treating IHs, potentially minimizing the risk of disfigurement in affected infants and children (Hogeling et al., 2011). Another study supported these findings, emphasizing propranolol's superiority over classical therapies like pulsed dye laser and cryosurgery for treating proliferating infantile hemangiomas (Kagami et al., 2013).
Chemosynthesis Research
Considerable research has been dedicated to synthesizing (S)-(-)-Propranolol hydrochloride through novel and industrially viable methods. A comprehensive review highlights the importance of (S)-(-)-Propranolol hydrochloride as a β-blocker with successful clinical trials for conditions like hypertension, angina, and arrhythmia, making it a focal point for chemical scientists aiming to synthesize it efficiently (Qian Jie, 2008).
Environmental Toxicology
The enantiospecific toxicity of (S)-(-)-Propranolol hydrochloride has been explored, especially concerning its effects on aquatic organisms. Research indicates that while the (S)-enantiomer is the most active form in mammals, its specific toxicity to aquatic life like Daphnia magna and Pimephales promelas requires further study. The research also delves into the differing responses of these aquatic organisms to the enantiomers of propranolol, contributing to our understanding of chiral pharmaceutical pollutants in the environment (Stanley et al., 2006).
Drug Interaction and Formulation Studies
Studies have also focused on the interaction of (S)-(-)-Propranolol hydrochloride with other drugs and its formulation for various therapeutic applications. For instance, the interaction between (S)-(-)-Propranolol hydrochloride and paracetamol has been assessed in vitro and in vivo, revealing significant insights into their pharmacokinetic relationship and implications for treating conditions like migraine (Thejaswini et al., 2015). Additionally, research into the formulation of (S)-(-)-Propranolol hydrochloride-loaded mucoadhesive microspheres presents potential advancements in the treatment of conditions like hypertension and cardiac arrhythmias, offering sustained therapeutic effects and improved bioavailability (Patel et al., 2010).
properties
Product Name |
(S)-(-)-Propranolol hydrochloride |
|---|---|
Molecular Formula |
C16H21NO2.HCl |
Molecular Weight |
295.81 |
synonyms |
(S)-(-)-1-[(1-methylethyl)amino]-3-(1-naphthalenyloxy)-2-propanol hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





